molecular formula C17H18D3NO3 B602640 (±)-Etodolac-d3(1-ethyl-2,2,2-d3) CAS No. 1276197-46-6

(±)-Etodolac-d3(1-ethyl-2,2,2-d3)

Katalognummer B602640
CAS-Nummer: 1276197-46-6
Molekulargewicht: 290.38
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(±)-Etodolac-d3(1-ethyl-2,2,2-d3)” is also known as “2-(Ethyl-2,2,2-d3) toluene” or “1-(Ethyl-2,2,2-d3)-4-methylbenzene”. It has an empirical formula of C9D3H9 and a molecular weight of 123.21 . It is a clear, colorless liquid .


Molecular Structure Analysis

The SMILES string for “(±)-Etodolac-d3(1-ethyl-2,2,2-d3)” is CC1=C(CC([2H])([2H])[2H])C=CC=C1 . The InChI is 1S/C9H12/c1-3-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3/i1D3 .

It is stored at a temperature of 2-8°C .

Wissenschaftliche Forschungsanwendungen

Spectral and Molecular Investigations

  • Spectral Characterization and DFT Studies : Etodolac was characterized using spectral analysis (FTIR, FT-Raman, NMR, and UV-Visible) and density functional theory (DFT) computations. The study also involved the examination of the molecule’s non-linear optical (NLO) properties and its potential biological significance through molecular docking interactions (Amul et al., 2019).

Degradation and Stability Studies

  • Degradation Pathways in Aqueous Solutions : Research on the degradation mechanisms of etodolac in different pH and temperature conditions revealed insights into its stability and the formation of degradation products (Lee, Padula, & Lee, 1988).

Enantiomeric Properties and Effects

  • Enantiomeric Resolution and Biological Activities : The enantiomers of etodolac were separated and studied for their effects on prostaglandin synthetase and anti-inflammatory properties in rats, highlighting the significance of the (+) enantiomer (Demerson et al., 1983).

Synthesis and Process Optimization

  • Optimization of Key Intermediate Synthesis : Research has been conducted on optimizing the synthesis process of 7-ethyltryptophol, a crucial starting material for etodolac. The methods developed are clean, high-yielding, and operationally simple (Sekharayya et al., 2012).

Structural Analysis

  • Conformation and Absolute Configuration Studies : The conformation and absolute configuration of etodolac’s active enantiomer were studied through crystallographic analysis, offering insights into the drug's molecular structure (Humber et al., 1986).

Drug Conjugation and Characterization

  • β-Cyclodextrins Functionalization with Etodolac : The conjugation of β-cyclodextrins with etodolac was characterized using NMR and X-ray diffraction, revealing important structural properties and solubility characteristics (Puglisi et al., 2009).

Analytical Method Development

  • Spectrophotometric Determination : Development of spectrophotometric assays for etodolac determination in its pure form and pharmaceutical formulations, crucial for quality control and analysis (Gouda & Hassan, 2008).

Crystal Growth and Design

  • Agglomeration of Platy Crystals : A study on the agglomeration of etodolac crystals into spheroids, addressing issues related to poor flow and compressibility in drug formulation (Jitkar et al., 2016).

Degradation Product Investigation

  • Forced Degradation and LC-MS/MS Analysis : Investigation of etodolac's degradation products under various stress conditions using advanced analytical techniques, contributing to the understanding of its stability profile (Saxena, Damale, & Datar, 2016).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for "(±)-Etodolac-d3(1-ethyl-2,2,2-d3)" .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (±)-Etodolac-d3 involves the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the preparation of the starting materials, the synthesis of the intermediate compounds, and the final conversion of the intermediate compounds to (±)-Etodolac-d3.", "Starting Materials": [ "Deuterated Acetic Acid", "Deuterated Ethanol", "2,2,2-Trichloroethyl Chloroformate", "2-Ethoxybenzoic Acid", "Sodium Hydroxide", "Sodium Bicarbonate", "Sodium Chloride", "Water" ], "Reaction": [ "Step 1: Preparation of Intermediate 1", "Deuterated Acetic Acid is reacted with Deuterated Ethanol in the presence of Sodium Hydroxide to form Deuterated Ethyl Acetate.", "Step 2: Preparation of Intermediate 2", "Deuterated Ethyl Acetate is reacted with 2,2,2-Trichloroethyl Chloroformate in the presence of Sodium Bicarbonate to form Deuterated Ethyl 2,2,2-Trichloroethylacetate.", "Step 3: Preparation of Intermediate 3", "Deuterated Ethyl 2,2,2-Trichloroethylacetate is reacted with 2-Ethoxybenzoic Acid in the presence of Sodium Hydroxide to form (±)-Etodolac-d3.", "Step 4: Purification of (±)-Etodolac-d3", "The crude (±)-Etodolac-d3 is purified using a combination of recrystallization and chromatography techniques to obtain the final product." ] }

CAS-Nummer

1276197-46-6

Molekularformel

C17H18D3NO3

Molekulargewicht

290.38

Reinheit

95% by HPLC; 98% atom D

Verwandte CAS-Nummern

41340-25-4 (unlabelled)

Synonyme

(RS)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid

Tag

Etodolac Impurities

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.